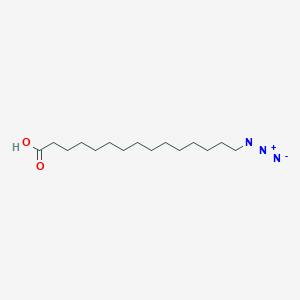

15-azido-pentadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

15-azidopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQAGHMXCCROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid is a chemically modified analog of palmitic acid, a common 16-carbon saturated fatty acid. The introduction of a terminal azide (B81097) group provides a bioorthogonal handle, allowing for the specific detection and analysis of molecules that have incorporated this fatty acid. This property has made this compound an invaluable tool in the field of chemical biology, particularly for the study of protein S-palmitoylation, a reversible post-translational lipid modification.

This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in metabolic labeling and click chemistry, and its application in elucidating the role of S-palmitoylation in cellular signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 283.41 g/mol | --INVALID-LINK-- |

| Exact Mass | 283.22597718 Da | --INVALID-LINK-- |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (100 mg/mL) | --INVALID-LINK-- |

| Storage Conditions | Store at -20°C to -80°C, protect from light | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 15 | --INVALID-LINK-- |

| Topological Polar Surface Area | 51.7 Ų | --INVALID-LINK-- |

| XLogP3-AA | 6.6 | --INVALID-LINK-- |

Experimental Protocols

This compound is primarily utilized in a two-step process involving metabolic labeling followed by a click chemistry reaction for detection or enrichment of S-palmitoylated proteins.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HeLa, Jurkat)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-100 mM.

-

Complex with BSA: Prepare a solution of fatty acid-free BSA in PBS. Add the this compound stock solution to the BSA solution to achieve a final concentration that can be easily diluted into the cell culture medium. The molar ratio of fatty acid to BSA is typically between 2:1 and 5:1.

-

Cell Culture Incubation: Add the this compound-BSA complex to the cell culture medium to a final concentration of 50-100 µM.[1]

-

Incubation Time: Incubate the cells for a period of 3 to 16 hours to allow for metabolic incorporation of the fatty acid analog.[1] The optimal incubation time may vary depending on the cell type and the specific protein of interest.

-

Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess labeling reagent. The cells can then be lysed for downstream analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the reaction to conjugate a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins in a cell lysate.

Materials:

-

Cell lysate containing azide-labeled proteins

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Sodium ascorbate (B8700270) solution (freshly prepared)

-

Alkyne-tagged reporter molecule (e.g., biotin-alkyne, fluorescent alkyne)

Click Reaction Mix (Example concentrations):

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

Alkyne-reporter: 100 µM

Procedure:

-

Prepare the cell lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Initiate the click reaction: In a microcentrifuge tube, combine the cell lysate with the click reaction mix components. Add the components in the following order: lysate, TCEP, TBTA, alkyne-reporter, and CuSO₄.

-

Catalyze the reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

Downstream Processing: The "clicked" proteins are now ready for downstream analysis. For biotin-tagged proteins, this typically involves enrichment using streptavidin-coated beads followed by mass spectrometry or Western blotting. For fluorescently tagged proteins, analysis can be performed by in-gel fluorescence scanning or fluorescence microscopy.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the role of S-palmitoylation in cellular signaling.

Protein S-palmitoylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating the subcellular localization and function of a wide array of proteins, thereby impacting numerous signaling pathways.

Applications in Research and Drug Development

The use of this compound has significantly advanced our understanding of the "palmitoylome," the complete set of S-palmitoylated proteins in a cell.

-

Identification of Novel Palmitoylated Proteins: Global proteomic studies using this metabolic labeling approach have identified hundreds of previously unknown S-palmitoylated proteins, implicating this modification in a wide range of cellular processes.[1]

-

Elucidation of Signaling Pathways: By identifying the palmitoylated proteins within specific signaling cascades, researchers can dissect the mechanisms by which this modification regulates signal transduction. For instance, palmitoylation is known to be critical for the proper localization and function of proteins in pathways such as Toll-like receptor (TLR) signaling and Hedgehog signaling.

-

Drug Discovery and Target Validation: Many enzymes that mediate protein palmitoylation (palmitoyl acyltransferases or PATs) and depalmitoylation (acyl-protein thioesterases or APTs) are being investigated as potential drug targets. This compound can be used in screening assays to identify inhibitors of these enzymes and to validate their engagement with cellular targets.

-

Understanding Disease Mechanisms: Dysregulation of protein S-palmitoylation has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] Metabolic labeling with this compound provides a powerful tool to study the changes in protein palmitoylation that occur in these disease states, potentially revealing new biomarkers and therapeutic strategies.

Conclusion

This compound is a versatile and powerful chemical probe for the study of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry has revolutionized our capacity to investigate this critical post-translational modification. The methodologies and applications outlined in this guide provide a foundation for researchers, scientists, and drug development professionals to leverage this tool in their exploration of cellular signaling, disease pathogenesis, and the discovery of novel therapeutics.

References

An In-Depth Technical Guide to 15-Azido-Pentadecanoic Acid: Mechanism of Action and Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 15-azido-pentadecanoic acid (15-APA) is a synthetic, azide-modified fatty acid analog of the 15-carbon saturated fatty acid, pentadecanoic acid. It serves as a powerful chemical reporter for the investigation of protein fatty acylation, a crucial post-translational modification involved in a myriad of cellular processes. This guide provides a comprehensive overview of the mechanism of action of 15-APA, detailed experimental workflows, and its applications in proteomics and drug discovery. By leveraging the principles of bioorthogonal chemistry, 15-APA allows for the sensitive and specific labeling, identification, and visualization of fatty-acylated proteins.

Core Mechanism of Action: A Two-Step Process

The utility of this compound as a molecular probe lies in a two-step mechanism: metabolic incorporation followed by bioorthogonal ligation.[1][2]

-

Metabolic Incorporation: 15-APA is introduced to cells in culture, where it is taken up and processed by the cell's endogenous metabolic machinery.[3] It is activated to its coenzyme A (CoA) thioester, 15-azido-pentadecanoyl-CoA, by cellular long-chain acyl-CoA synthetases. This activated form is then recognized as a substrate by protein acyltransferases, such as N-myristoyltransferases (NMTs) and palmitoyl (B13399708) acyltransferases (PATs), which catalyze its covalent attachment to target proteins.[1][3][4]

-

Bioorthogonal Ligation (Click Chemistry): The azide (B81097) group of the incorporated 15-APA serves as a bioorthogonal handle. It remains chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing reporter molecule in a process known as "click chemistry."[1][5] This reaction can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The reporter molecule can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis.[2][3]

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" involving 15-APA is its journey from a free fatty acid to a covalent modification on a protein. The following diagrams illustrate this metabolic pathway and the subsequent experimental workflows for identifying and visualizing the labeled proteins.

Caption: Metabolic pathway of this compound incorporation.

Caption: General experimental workflow for proteomic studies using 15-APA.

Quantitative Data

| Parameter | Typical Range | Cell Type Examples | Reference(s) |

| Labeling Concentration | 10 - 100 µM | HeLa, Jurkat, COS-7, HEK293T | [4] |

| Incubation Time | 4 - 24 hours | HeLa, Jurkat, COS-7, HEK293T | [4] |

| BSA Conjugation | Recommended for enhanced cellular uptake | Most mammalian cell lines | [4] |

Experimental Protocols

The following are generalized protocols for metabolic labeling with 15-APA and subsequent detection. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Preparation of 15-APA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 50-100 mM. Store at -20°C.

-

Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.

-

Labeling: Dilute the 15-APA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM). For improved solubility and uptake, conjugation to fatty acid-free bovine serum albumin (BSA) is recommended.[4]

-

Incubation: Replace the existing cell culture medium with the 15-APA-containing medium and incubate for the desired time (e.g., 16-24 hours) under standard cell culture conditions.

-

Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-APA. Harvest the cells by scraping or trypsinization. The cell pellet can be stored at -80°C or used immediately for downstream applications.

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Detection

This protocol is adapted for the detection of 15-APA labeled proteins using a fluorescent alkyne reporter.

-

Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. For a typical reaction, this may include:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Alkyne-fluorophore reporter

-

-

Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate at room temperature for 1-2 hours, protected from light.

-

Sample Preparation for SDS-PAGE: Precipitate the protein to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.

-

In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Click Chemistry for Biotinylation and Enrichment for Mass Spectrometry

-

Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 2.

-

Biotinylation Reaction: Perform the click chemistry reaction as described in Protocol 2, but substitute the alkyne-fluorophore with an alkyne-biotin reporter.

-

Enrichment of Biotinylated Proteins:

-

Incubate the reaction mixture with streptavidin-conjugated beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the captured proteins from the beads.

-

Digest the eluted proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the 15-APA-acylated proteins.

Applications in Research and Drug Development

-

Identification of Novel Acylated Proteins: 15-APA enables the discovery of previously unknown protein substrates of N-myristoylation and S-palmitoylation.

-

Studying the Dynamics of Protein Acylation: The metabolic labeling approach allows for the investigation of the turnover and regulation of protein acylation in response to various stimuli.

-

Validation of Drug Targets: By identifying the protein targets of specific acyltransferases, 15-APA can aid in the validation of these enzymes as potential drug targets.

-

High-Throughput Screening: The fluorescence-based detection methods are amenable to high-throughput screening for inhibitors of protein acylation.

Conclusion

This compound is a versatile and powerful tool for the study of protein fatty acylation. Its mechanism of action, based on metabolic incorporation and bioorthogonal click chemistry, provides a robust platform for the identification, visualization, and quantification of acylated proteins. The experimental workflows outlined in this guide offer a framework for researchers to employ 15-APA in their studies, contributing to a deeper understanding of the critical roles of protein lipidation in health and disease. As our understanding of the "acylome" expands, the application of chemical reporters like 15-APA will undoubtedly continue to be instrumental in advancing the fields of cell biology, proteomics, and drug discovery.

References

- 1. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Invitrogen™ Click-IT™ Palmitic Acid, Azide (15-Azidopentadecanoic Acid) | Fisher Scientific [fishersci.ca]

- 3. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to Metabolic Labeling with Azide Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of metabolic labeling with azide (B81097) probes, a powerful two-step technique for the visualization and analysis of biomolecules in living systems. By harnessing the cell's own metabolic pathways, researchers can incorporate azide-functionalized precursors into proteins, glycans, lipids, and nucleic acids. The azide group, a small and bioorthogonal chemical reporter, serves as a handle for subsequent covalent ligation to probes for imaging, enrichment, and proteomic analysis.[1][2][3][4] This guide details the core principles, provides a survey of common azide probes, presents detailed experimental protocols, and discusses applications of this versatile technology.

Core Principles

Metabolic labeling with azide probes is a two-stage process that couples cellular metabolism with bioorthogonal chemistry.[1]

-

Metabolic Incorporation: A precursor molecule containing an azide group is introduced to cells or an organism.[2][3] The cellular metabolic machinery recognizes the precursor and incorporates it into a specific class of biomolecules (e.g., an azido-amino acid into proteins or an azido-sugar into glycans).[2][5] The small size of the azide group generally ensures minimal disruption of natural metabolic processes.[1]

-

Bioorthogonal Ligation ("Click Chemistry"): The incorporated azide is then covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary reactive group. This reaction, termed "click chemistry," is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[5][6]

The two primary forms of click chemistry used for this purpose are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable triazole ring, accelerated by a copper(I) catalyst.[7] It is known for its fast reaction kinetics. However, the potential for copper cytotoxicity can be a concern for live-cell imaging.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[1][7] The superior biocompatibility of SPAAC makes it the preferred method for most in vivo and live-cell labeling applications.[7]

Common Azide Probes for Metabolic Labeling

A variety of azide-functionalized metabolic precursors are available for targeting different classes of biomolecules. The choice of probe depends on the specific biological question and the target biomolecule.

| Biomolecule Class | Azide Probe | Precursor For | Typical Concentration | Incubation Time |

| Proteins | L-Azidohomoalanine (AHA) | Methionine | 25-100 µM | 1-24 hours |

| Azido-puromycin | Puromycin | 1-10 µM | 15-60 minutes | |

| Glycans | Ac₄ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine) | Sialic Acid | 10-100 µM | 1-3 days |

| Ac₄GalNAz (Tetraacetylated N-azidoacetyl-D-galactosamine) | N-acetylgalactosamine | 25-50 µM | 48-72 hours | |

| Ac₄GlcNAz (Tetraacetylated N-azidoacetyl-D-glucosamine) | N-acetylglucosamine | 25-100 µM | 48-72 hours | |

| Lipids | Azido-fatty acids (e.g., Azido-palmitate) | Fatty Acids | 10-50 µM | 4-24 hours |

| Nucleic Acids | 5-Azido-2'-deoxyuridine (5AdU) | Thymidine (DNA) | 1-10 µM | 1-24 hours |

| 2'-Azido-2'-deoxyguanosine (AzG) | Guanosine (RNA) | 10-100 µM | 1-4 hours |

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for metabolic labeling and the incorporation of an azide probe into a representative biomolecule.

Caption: General experimental workflow for metabolic labeling with azide probes.

Caption: Incorporation of L-azidohomoalanine (AHA) into nascent proteins.

Detailed Experimental Protocols

The following are generalized protocols for the metabolic labeling of different classes of biomolecules. Note: Optimal conditions, including probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol is adapted for labeling newly synthesized proteins in mammalian cells.[5]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA)

-

Protease inhibitors

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency.

-

Methionine Depletion: To deplete intracellular methionine, aspirate the growth medium, wash cells once with warm PBS, and incubate in methionine-free medium supplemented with dFBS for 30-60 minutes.[5]

-

AHA Labeling: Prepare the AHA labeling medium by supplementing methionine-free medium with the desired concentration of AHA (typically 25-100 µM). Remove the starvation medium and add the AHA labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal growth conditions.

-

Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer containing protease inhibitors.[5]

-

Downstream Processing: The cell lysate containing AHA-labeled proteins is now ready for click chemistry and subsequent analysis.

Labeling of Glycans with Azido (B1232118) Sugars (e.g., Ac₄ManNAz)

This protocol describes the labeling of sialic acid-containing glycans using Ac₄ManNAz.[1]

Materials:

-

Mammalian cells of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).

-

Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1]

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[1]

-

Downstream Processing: The cells with azide-labeled glycans are now ready for click chemistry.

Click Chemistry Reaction (SPAAC for Live or Fixed Cells)

This protocol describes the ligation of a fluorescent probe to azide-labeled biomolecules using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1]

Materials:

-

Azide-labeled cells

-

PBS

-

DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

-

For fixed cells: 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS (optional)

Procedure for Live-Cell Imaging:

-

Prepare Staining Solution: Dilute the DBCO-fluorophore in complete culture medium or PBS to the desired final concentration (typically 1-20 µM).

-

SPAAC Reaction: Add the staining solution to the washed, azide-labeled cells.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells two to three times with PBS.

-

Imaging: Image the cells immediately using a fluorescence microscope.

Procedure for Fixed-Cell Imaging:

-

Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): To image intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1] Wash twice with PBS.

-

SPAAC Reaction: Prepare the staining solution in PBS and add it to the fixed cells. Incubate for 1 hour at room temperature, protected from light.[1]

-

Washing: Wash the cells three times with PBS.[1]

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI. Wash twice with PBS.

-

Imaging: Mount the coverslips and image using a fluorescence microscope.

Applications in Research and Drug Development

Metabolic labeling with azide probes has a wide range of applications:

-

Visualization of Biomolecules: Enables high-resolution imaging of the synthesis, localization, and trafficking of proteins, glycans, and other biomolecules in their native cellular context.[1]

-

Proteomic Analysis: Azide-labeled biomolecules can be enriched using biotin-alkyne probes and streptavidin affinity purification, followed by identification and quantification by mass spectrometry.[2][3] This is particularly useful for identifying newly synthesized proteins or specific classes of glycoproteins.

-

Monitoring Protein Synthesis and Degradation: Pulse-chase experiments with AHA can be used to quantify the rates of protein synthesis and degradation, providing insights into cellular homeostasis and the effects of drug candidates on these processes.[9]

-

Drug Target Identification: Azide-functionalized versions of drugs or small molecules can be used to identify their cellular targets.

-

High-Throughput Analysis: The compatibility of this technique with flow cytometry allows for the quantitative analysis of labeled biomolecules on a single-cell level.[1]

Troubleshooting and Considerations

-

Probe Toxicity: While the azide group itself is generally well-tolerated, the carrier molecule or high concentrations of the probe can sometimes be toxic.[10] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell line.

-

Labeling Efficiency: The efficiency of metabolic incorporation can vary between cell types and with the specific probe used. Optimization of probe concentration and incubation time is crucial.

-

Background Labeling: In some cases, non-specific binding of the alkyne probe can occur. This is more common with the highly reactive strained alkynes used in SPAAC, which can sometimes react with cysteine residues.[8] Proper washing steps and the use of appropriate blocking agents can help to minimize background.

-

Choice between CuAAC and SPAAC: For live-cell and in vivo imaging, the copper-free SPAAC reaction is strongly recommended to avoid copper-induced cytotoxicity.[7] For in vitro applications with cell lysates, the faster kinetics of CuAAC may be advantageous.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling Protein Palmitoylation: A Technical Guide to 15-Azido-Pentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-azido-pentadecanoic acid, a pivotal tool for the investigation of protein palmitoylation, a reversible lipid modification crucial to cellular signaling and disease. This document details the molecule's properties, experimental protocols for its use, and its application in elucidating key signaling pathways.

Core Properties of this compound

This compound is a synthetic fatty acid analog that contains a terminal azide (B81097) group. This bioorthogonal handle allows for its detection and visualization after it has been metabolically incorporated into proteins, serving as a surrogate for palmitic acid.

| Property | Value | Source |

| Molecular Formula | C15H29N3O2 | [1] |

| Molecular Weight | 283.41 g/mol | [1] |

Experimental Protocols: A Step-by-Step Approach to Studying Protein Palmitoylation

The use of this compound in research primarily involves a two-step process: metabolic labeling of cells followed by a click chemistry reaction to attach a reporter molecule to the azide group.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Grow cells to the desired confluency in their standard culture medium.

-

Labeling Medium Preparation: Prepare the cell culture medium supplemented with this compound. A final concentration of 25-50 µM is a common starting point.[2]

-

Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a period ranging from 4 to 24 hours to allow for metabolic incorporation.[3] The optimal time should be determined empirically for each cell line and experimental goal.

-

Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid. The cells are now ready for lysis and subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol details the "clicking" of a reporter molecule (e.g., a fluorophore or biotin) to the azide-labeled proteins in a cell lysate.

Materials:

-

Cell lysate containing azide-labeled proteins

-

Alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Freshly prepared Sodium Ascorbate (B8700270) solution

Procedure:

-

Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order, vortexing gently after each addition:

-

Protein lysate

-

Alkyne-reporter molecule (final concentration typically 10-100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

Sample Preparation for Analysis: Following the incubation, the proteins are now tagged with the reporter molecule and can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.[4][5][6][7][8]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the biological context.

Protein palmitoylation plays a critical role in various signaling pathways by regulating protein trafficking, localization, and interaction with other proteins. The Wnt signaling pathway, essential for embryonic development and tissue homeostasis, is one such pathway where palmitoylation is crucial.

Studies have shown that Wnt proteins are post-translationally modified by the attachment of palmitate, and this modification is necessary for their secretion and subsequent signaling activity. For instance, Wnt-5a is palmitoylated at Cys104, a modification essential for its ability to activate downstream signaling pathways.[9] The use of this compound allows for the specific labeling and study of such lipidated signaling proteins.[10]

Conclusion

This compound is an indispensable tool for the modern cell biologist and drug discovery scientist. Its application in metabolic labeling and click chemistry has opened new avenues for understanding the complex role of protein palmitoylation in health and disease. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to explore this critical post-translational modification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of S-Acylated Proteins in Human B Cells Reveals Palmitoylation of the Immune Regulators CD20 and CD23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic analysis of protein palmitoylation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic identification of palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Azido-pentadecanoic acid is a vital chemical tool in the field of chemical biology and drug development. As a functionalized fatty acid analog, it serves as a metabolic probe for studying lipid metabolism and post-translational modifications, specifically protein palmitoylation. Its terminal azide (B81097) group allows for bioorthogonal ligation to reporter molecules via "click chemistry," enabling the visualization, identification, and quantification of modified proteins and lipids. This guide provides a comprehensive overview of the solubility and stability of this compound, along with essential experimental protocols for its application.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N₃O₂ | [1] |

| Molecular Weight | 283.41 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 118162-46-2 | [1][2][3] |

Solubility

The solubility of this compound is a critical factor for its effective use in various experimental settings. Due to its long alkyl chain, its solubility is generally limited in aqueous solutions but favorable in organic solvents.

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (352.85 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture. | [2][3] |

| Ethanol | Data not available | Based on the properties of similar long-chain fatty acids, it is expected to be soluble. | |

| Methanol | Data not available | Based on the properties of similar long-chain fatty acids, it is expected to be soluble. | |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer. |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Solid Form: When stored as a solid, this compound should be kept at 4°C and protected from light.[2][3]

In Solution: Stock solutions of this compound in DMSO can be stored for extended periods under the following conditions:

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

General Stability Considerations: As a long-chain alkyl azide, this compound is considered relatively stable. However, like all azides, it should be handled with care. Avoid contact with strong acids, which can lead to the formation of volatile and explosive hydrazoic acid. Also, avoid contact with strong reducing agents that can reduce the azide group.

Experimental Protocols

This compound is primarily utilized as a metabolic label to study protein palmitoylation. The following is a generalized protocol for its use in cell culture.

Protocol: Metabolic Labeling of Cultured Mammalian Cells

-

Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.

-

Metabolic Labeling: The following day, replace the growth medium with fresh medium containing the desired final concentration of this compound (typically in the range of 10-100 µM). It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.

-

Incubation: Incubate the cells for the desired period (typically 4-24 hours) to allow for the metabolic incorporation of the fatty acid analog into cellular proteins.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are now ready for bioorthogonal ligation to a reporter molecule (e.g., a fluorescent dye or biotin) that contains a terminal alkyne. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Downstream Analysis: Following the click chemistry reaction, the labeled proteins can be visualized by in-gel fluorescence scanning, enriched using streptavidin beads (if biotinylated), and identified by mass spectrometry.

Signaling Pathways and Logical Relationships

As of the current literature, there are no specific signaling pathways that are directly modulated by this compound itself. Its primary role is that of a passive metabolic probe that, once incorporated, allows for the study of the roles of lipid-modified proteins in various signaling cascades.

Below are diagrams illustrating the experimental workflow and the chemical reactions involved.

References

An In-depth Technical Guide to 15-azido-pentadecanoic acid for Studying Protein Acylation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, stability, and function.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] Studying protein acylation has been historically challenging due to the dynamic nature of the modification and the lack of robust detection methods. This guide details the use of 15-azido-pentadecanoic acid (15-AzP), a chemical reporter, for the sensitive and specific analysis of protein acylation. By combining metabolic labeling with bioorthogonal click chemistry, 15-AzP enables the detection, identification, and quantification of acylated proteins, providing a powerful tool for understanding their biological roles and for therapeutic development.

Introduction to Protein Acylation and Chemical Reporters

Protein acylation involves the attachment of various acyl groups, from small acetyl groups to long-chain fatty acids, to specific amino acid residues.[1] Two of the most common types of fatty acylation are N-myristoylation and S-acylation (palmitoylation).[2][4] These modifications influence a protein's hydrophobicity, often directing it to cellular membranes and modulating signaling cascades.[4][5]

Traditional methods for studying acylation, such as radioactive fatty acid labeling, present significant safety and disposal challenges. The development of chemical reporters, such as this compound (also known as Azido Palmitic Acid), offers a safer and more versatile alternative.[6] 15-AzP is a synthetic analog of pentadecanoic acid (a 15-carbon saturated fatty acid) that contains a terminal azide (B81097) (N₃) group. This azide serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be selectively reacted with a complementary probe in a "click chemistry" reaction.[7][8]

The 15-AzP Experimental Workflow

The study of protein acylation using 15-AzP follows a robust, multi-step workflow. This process begins with the metabolic incorporation of the fatty acid analog into cellular proteins, followed by selective labeling with a reporter tag via click chemistry, enrichment of the tagged proteins, and finally, identification and quantification by mass spectrometry.

Core Principles and Methodologies

Metabolic Incorporation of 15-AzP

Cells are cultured in a medium supplemented with 15-AzP. The cellular machinery recognizes 15-AzP as an analog of natural fatty acids. It is activated to its coenzyme A (CoA) thioester, 15-azidopentadecanoyl-CoA, which is then used by protein acyltransferases (PATs) to modify substrate proteins.[3][6] This process effectively tags acylated proteins with an azide group.

Bioorthogonal Ligation via Click Chemistry

After labeling and cell lysis, the azide-tagged proteins in the proteome are detected by covalently attaching a reporter molecule. This is achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[][10] In this reaction, the azide on the modified protein reacts with a terminal alkyne on a reporter molecule (e.g., alkyne-biotin for affinity purification or an alkyne-fluorophore for imaging).[5][11] This forms a stable triazole linkage.[]

Experimental Protocols and Data

Metabolic Labeling and Lysis

The conditions for metabolic labeling can be optimized depending on the cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Culture cells to approximately 70-80% confluency using standard protocols.

-

Prepare the 15-AzP labeling medium. Dilute a stock solution of 15-AzP (e.g., 10-50 mM in DMSO) into pre-warmed culture medium to the desired final concentration.

-

Remove the existing medium from the cells and replace it with the 15-AzP labeling medium.

-

Incubate the cells for the desired period. Incubation times can range from 4 to 24 hours.

-

After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-AzP.

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors) on ice.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

| Parameter | Typical Range | Notes |

| 15-AzP Concentration | 25 - 100 µM | Higher concentrations can be toxic; optimization is recommended. |

| Incubation Time | 4 - 24 hours | Shorter times can be used for pulse-chase experiments to study dynamics.[12] |

| Cell Confluency | 70 - 90% | Ensures cells are metabolically active for efficient label incorporation. |

| Solvent for Stock | DMSO | Ensure final DMSO concentration in media is non-toxic (typically <0.5%). |

Table 1: Typical parameters for metabolic labeling of mammalian cells with 15-AzP.

Click Chemistry Reaction

This protocol describes a typical CuAAC reaction on a protein lysate.

Protocol 2: CuAAC Reaction for Biotin Tagging

-

To 1 mg of protein lysate in a microcentrifuge tube, add the following reagents from stock solutions.

-

Add the alkyne-biotin probe.

-

Add the copper(I)-stabilizing ligand (e.g., THPTA).

-

Add the copper(II) sulfate (B86663) (CuSO₄).

-

Vortex briefly to mix.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The biotin-labeled proteome is now ready for affinity purification.

| Reagent | Stock Conc. | Final Conc. | Purpose |

| Protein Lysate | 1-5 mg/mL | - | Contains 15-AzP labeled proteins. |

| Alkyne-Biotin | 10 mM | 100 µM | Reporter tag for affinity capture. |

| THPTA Ligand | 100 mM | 1 mM | Stabilizes Cu(I) and increases reaction efficiency.[13] |

| CuSO₄ | 20 mM | 200 µM | Source of copper catalyst.[13] |

| Sodium Ascorbate | 300 mM | 3 mM | Reducing agent to generate catalytic Cu(I) from Cu(II).[13] |

Table 2: Recommended reagent concentrations for a typical CuAAC reaction.

Affinity Purification and Mass Spectrometry

Protocol 3: Enrichment and Preparation for MS Analysis

-

Following the click reaction, add streptavidin-coated magnetic or agarose (B213101) beads to the lysate to capture the biotin-labeled proteins.

-

Incubate for 1-2 hours at room temperature with rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A common wash sequence is: 1% SDS in PBS, 8 M urea (B33335) in PBS, and finally PBS.

-

For mass spectrometry, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a reducing agent like DTT. Incubate to reduce disulfide bonds.

-

Alkylate the reduced cysteines by adding iodoacetamide.

-

Add a protease such as trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Desalt the peptides using a C18 StageTip or similar method.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14] The resulting data can be used to identify the proteins that were originally acylated.

Advanced Applications

Beyond simple identification, the 15-AzP methodology can be combined with other proteomic techniques for more sophisticated analyses.

| Technique | Description | Application in Acylation Studies |

| BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) | A related technique where amino acid analogs (like azidohomoalanine) are used to tag newly synthesized proteins.[15][16] | The principles are directly analogous. 15-AzP applies the bioorthogonal tagging concept to lipids instead of amino acids to specifically study acylation. |

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are grown in media containing "light" or "heavy" isotopic forms of amino acids.[17][18] | Combining 15-AzP labeling with SILAC allows for quantitative comparison of protein acylation levels between different conditions (e.g., drug-treated vs. control). |

| Pulse-Chase Analysis | Cells are first labeled with 15-AzP for a short period (pulse) and then transferred to normal media (chase). | This approach enables the study of acylation dynamics, including the rates of addition and removal of the fatty acid modification.[12] |

Table 3: Advanced proteomic techniques compatible with the 15-AzP workflow.

Conclusion

This compound is a powerful and versatile tool for the investigation of protein acylation. It overcomes many limitations of previous methods by providing a safe, sensitive, and highly specific means of labeling and identifying acylated proteins within a complex biological sample. The flexibility of the click chemistry handle allows for a variety of downstream applications, from fluorescent imaging to quantitative, site-specific mass spectrometry. This technical guide provides the foundational principles and protocols for researchers to successfully implement this technology, paving the way for new discoveries in the signaling pathways governed by protein acylation and the development of novel therapeutics targeting these processes.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Protein acylation and localization in T cell signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. broadpharm.com [broadpharm.com]

- 14. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]

- 15. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Click Chemistry: An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of click chemistry, with a specific focus on the versatile fatty acid analog, 15-azido-pentadecanoic acid. This molecule has emerged as a powerful tool in chemical biology and drug discovery, enabling the precise and efficient labeling and tracking of lipidated proteins and other biomolecules.

Introduction to Click Chemistry and this compound

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, and are stereospecific.[1] These reactions are characterized by their simplicity, reliability, and biocompatibility, making them ideal for complex biological systems.[2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

This compound is a synthetic analog of palmitic acid, a common saturated fatty acid. By replacing the terminal methyl group with a bioorthogonal azide (B81097) group, this molecule can be metabolically incorporated into cellular pathways that utilize palmitic acid, such as protein S-palmitoylation. The azide group serves as a chemical handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry.[5][6] This enables the detection, visualization, and enrichment of lipid-modified proteins and the study of their roles in cellular processes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₉N₃O₂ |

| Molecular Weight | 283.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C to -80°C, protected from light.[5] |

Core Click Chemistry Reactions with this compound

This compound can participate in the two primary forms of azide-alkyne click chemistry:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole.[7] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The addition of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[10]

Quantitative Data

While specific quantitative data for click chemistry reactions involving this compound are not extensively reported in the literature, the following tables provide representative data for similar azide-containing molecules in CuAAC and SPAAC reactions. These values can serve as a general guideline for experimental design.

Table 2: Representative Reaction Parameters for CuAAC

| Parameter | Typical Range | Notes |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |

| Temperature | Room Temperature | Can be performed at 4°C to protect sensitive biomolecules. |

| pH | 6.5 - 8.0 | Near-neutral pH is generally optimal. |

| Yield | High (>90%) | Generally very efficient with purified components.[11] |

Table 3: Representative Second-Order Rate Constants for SPAAC Reactions

| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) |

| DBCO | Benzyl Azide | ~0.1 - 0.9 |

| BCN | Benzyl Azide | ~0.03 - 0.3 |

| DBCO-PEG | para-azido-L-phenylalanine | ~0.85 |

| DBCO-PEG | para-azidomethyl-L-phenylalanine | ~6.0 |

Note: The reaction kinetics of SPAAC are highly dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.[10][12]

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

-

Culture cells to the desired confluency in their appropriate complete medium.

-

Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation. The incubation time will vary depending on the cell type and the specific biological process being studied.

-

After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated fatty acid analog.

-

The azide-labeled cells are now ready for downstream analysis, such as cell lysis followed by a click chemistry reaction.

Protocol for CuAAC Reaction on Labeled Cell Lysate

This protocol outlines the procedure for conjugating an alkyne-containing reporter molecule to azide-labeled proteins in a cell lysate.

Materials:

-

Azide-labeled cell lysate

-

Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM)

-

THPTA stock solution (e.g., 250 mM)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M)

-

Lysis buffer (e.g., RIPA buffer)

Procedure:

-

Lyse the azide-labeled cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate.

-

In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg) with the alkyne-functionalized reporter molecule. A final concentration of 100-200 µM for the reporter is a good starting point.

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.

-

Add the catalyst premix to the lysate-reporter mixture to a final copper concentration of 1-2 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

The reaction mixture is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotinylated proteins.

Protocol for SPAAC Reaction on Live Cells

This protocol describes the labeling of azide-modified proteins on the surface of living cells with a strained alkyne-fluorophore.

Materials:

-

Cells metabolically labeled with this compound

-

Strained alkyne-fluorophore (e.g., DBCO-488, BCN-594)

-

Cell culture medium (serum-free)

-

PBS

Procedure:

-

After metabolic labeling with this compound, wash the cells twice with pre-warmed, serum-free medium.

-

Prepare a solution of the strained alkyne-fluorophore in serum-free medium at the desired final concentration (typically 1-25 µM).

-

Add the alkyne-fluorophore solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.

-

After incubation, wash the cells three times with PBS to remove excess fluorophore.

-

The cells are now ready for imaging by fluorescence microscopy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in click chemistry.

Caption: A representative fatty acid signaling pathway initiated by the binding of a fatty acid to a G-protein coupled receptor.

Caption: Experimental workflow for the identification of lipidated proteins using metabolic labeling with this compound followed by click chemistry and mass spectrometry-based proteomics.

Conclusion

This compound, in conjunction with the powerful and versatile reactions of click chemistry, provides an invaluable toolset for researchers in the life sciences. The ability to specifically label and identify lipid-modified proteins and other biomolecules opens up new avenues for understanding the complex roles of lipidation in health and disease. This guide has provided the fundamental principles, practical protocols, and illustrative workflows to empower scientists to effectively utilize this technology in their research endeavors. As the field of chemical biology continues to evolve, the applications of this compound and click chemistry are poised to expand, offering even deeper insights into the intricate workings of the cell.

References

- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 15-azido-pentadecanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid (15-AzPPA) is a chemically modified analog of the saturated fatty acid pentadecanoic acid. It serves as a powerful tool for the metabolic labeling and subsequent visualization of protein acylation, particularly S-palmitoylation, within cellular systems. This technique, often referred to as bioorthogonal chemistry, allows for the investigation of the dynamic process of protein lipidation, which plays a crucial role in regulating protein trafficking, localization, stability, and function.

The workflow involves the metabolic incorporation of 15-AzPPA into cellular proteins by the cell's own enzymatic machinery. The azide (B81097) group on 15-AzPPA is chemically inert within the cellular environment but can be specifically and efficiently reacted with a variety of alkyne-containing reporter molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the attachment of fluorescent dyes for imaging or biotin (B1667282) tags for affinity purification and subsequent identification of acylated proteins by mass spectrometry.

Key Applications

-

Visualization of Protein S-Palmitoylation: Fluorescently tagging 15-AzPPA-labeled proteins allows for the visualization of their subcellular localization and dynamics using microscopy.

-

Proteomic Profiling of Acylated Proteins: Enrichment of 15-AzPPA-labeled proteins using biotin-alkyne tags followed by mass spectrometry enables the identification of the "acyl-proteome."

-

Studying the Dynamics of Protein Acylation: Pulse-chase experiments with 15-AzPPA can be used to study the rates of protein acylation and deacylation.

-

High-Throughput Screening: The robust nature of the click chemistry reaction makes this method amenable to high-throughput screening for modulators of protein acylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of 15-AzPPA into proteins in cultured mammalian cells.

Materials:

-

This compound (15-AzPPA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells (e.g., HeLa, HEK293T, Jurkat)

Procedure:

-

Prepare a 10 mM stock solution of 15-AzPPA: Dissolve the required amount of 15-AzPPA in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.84 mg of 15-AzPPA (MW: 283.4 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: On the day of the experiment, thaw an aliquot of the 15-AzPPA stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental goal.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium containing 15-AzPPA to the cells.

-

Incubation: Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the protein of interest and the cell type.[1] For initial experiments, a 16-hour incubation is a good starting point.

-

Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for lysis and downstream click chemistry reaction.

Table 1: Recommended Starting Conditions for Metabolic Labeling

| Parameter | Recommended Range | Notes |

| 15-AzPPA Concentration | 10 - 100 µM | Start with 25-50 µM and optimize. Higher concentrations may lead to cytotoxicity. |

| Incubation Time | 4 - 24 hours | A 16-hour incubation is often sufficient for robust labeling. |

| Cell Confluency | 70 - 80% | Ensure cells are in a healthy, proliferative state for active metabolic incorporation. |

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry in Cell Lysate

This protocol describes the ligation of an alkyne-containing reporter molecule to the azide-modified proteins in the cell lysate.

Materials:

-

15-AzPPA labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-reporter (e.g., Alkyne-Fluorophore, Biotin-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DMSO

Procedure:

-

Prepare Click Chemistry Reagents:

-

Alkyne-Reporter Stock (10 mM): Dissolve in DMSO.

-

CuSO₄ Stock (50 mM): Dissolve in sterile water.

-

TCEP Stock (50 mM) or Sodium Ascorbate Stock (50 mM): Dissolve in sterile water immediately before use.

-

TBTA Stock (1.7 mM in DMSO) or THPTA Stock (50 mM in water): TBTA is preferred for reactions in the presence of detergents, while THPTA is more water-soluble.

-

-

Cell Lysis: Lyse the 15-AzPPA labeled cells in an appropriate lysis buffer on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

-

Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed. For a 100 µL final reaction volume with 50 µg of protein:

-

Protein Lysate: X µL (containing 50 µg of protein)

-

PBS or Lysis Buffer: to a final volume of 85 µL

-

Alkyne-Reporter: 1 µL (from 10 mM stock, final concentration 100 µM)

-

TBTA or THPTA: 3 µL (from 1.7 mM or 50 mM stock, final concentration ~50 µM or 1.5 mM respectively)

-

CuSO₄: 1 µL (from 50 mM stock, final concentration 0.5 mM)

-

TCEP or Sodium Ascorbate: 10 µL (from 50 mM stock, final concentration 5 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

-

Downstream Analysis: The protein sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by western blotting or mass spectrometry.

Table 2: Click Chemistry Reaction Components

| Component | Stock Concentration | Final Concentration | Purpose |

| Protein Lysate | - | 0.5 - 2 mg/mL | Contains 15-AzPPA labeled proteins |

| Alkyne-Reporter | 10 mM in DMSO | 100 µM | Reporter molecule (fluorophore or biotin) |

| CuSO₄ | 50 mM in H₂O | 0.5 mM | Copper(I) source (reduced in situ) |

| TCEP or Na-Ascorbate | 50 mM in H₂O | 5 mM | Reducing agent to generate Cu(I) |

| TBTA or THPTA | 1.7 mM in DMSO or 50 mM in H₂O | ~50 µM or 1.5 mM | Copper(I) stabilizing ligand |

Visualization of Workflow and Biological Pathway

Caption: Experimental workflow for metabolic labeling and detection of acylated proteins.

Caption: Pathway of 15-AzPPA incorporation and detection.

Troubleshooting and Considerations

-

Cytotoxicity: While pentadecanoic acid itself shows low toxicity at concentrations up to 50 µM, it is crucial to assess the cytotoxicity of 15-AzPPA for your specific cell line, especially when using higher concentrations or longer incubation times.[2][3] A simple cell viability assay (e.g., MTT or Trypan Blue exclusion) is recommended.

-

Low Labeling Efficiency: If you observe weak labeling, consider increasing the concentration of 15-AzPPA, extending the incubation time, or ensuring that the cells are in a metabolically active state. The efficiency of the click reaction can also be a factor; ensure that the reducing agent is freshly prepared and that the catalyst and ligand are of high quality.

-

High Background: High background in fluorescence imaging can result from residual unreacted fluorescent probe. Ensure adequate washing steps after the click reaction. For in-gel fluorescence, precipitating the protein after the click reaction can help remove excess reagents.

-

Comparison with Alkyne Analogs: While this protocol focuses on an azide-functionalized fatty acid, alkyne-functionalized analogs like 17-octadecynoic acid (17-ODYA) are also commonly used.[4] The choice between an azide or alkyne probe may depend on the specific reporter molecules you intend to use and potential differences in metabolic processing by the cell.

By following these protocols and considerations, researchers can effectively utilize this compound to investigate the important role of protein acylation in a wide range of biological processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Probing Protein Palmitoylation In Vivo: Application Notes and Protocols for 15-Azido-pentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Azido-pentadecanoic acid (15-APA) is a powerful chemical tool for the in vivo metabolic labeling and subsequent identification of S-palmitoylated proteins. As a bioorthogonal analog of palmitic acid, 15-APA is recognized by cellular enzymes and incorporated into proteins, introducing an azide (B81097) reporter group. This azide moiety serves as a handle for "click chemistry," a highly specific and efficient reaction, enabling the attachment of fluorescent dyes or affinity tags for visualization, enrichment, and proteomic analysis of palmitoylated proteins within a whole organism. This document provides detailed application notes and experimental protocols for the successful in vivo use of 15-APA.

Principle of the Method

The in vivo application of 15-APA is a two-step process. First, the organism is administered 15-APA, which is metabolized and incorporated into proteins undergoing S-palmitoylation. Second, tissues of interest are harvested, and the incorporated azide groups are detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a corresponding alkyne- or strained alkyne-functionalized reporter molecule.

Application Notes

Animal Models and Administration Routes:

15-APA can be used in various animal models, with mice and rats being the most common. The choice of administration route depends on the experimental design and the target tissues.

-

Oral Gavage: Suitable for systemic labeling and studies involving metabolic uptake through the gastrointestinal tract.

-

Intraperitoneal (IP) Injection: Allows for rapid systemic distribution of the labeling reagent.

-

Dietary Supplementation: Ideal for long-term labeling studies to investigate the dynamics of protein palmitoylation over time.

Dosage and Labeling Time:

The optimal dosage and labeling duration should be determined empirically for each experimental setup. The following table provides a starting point based on studies with similar long-chain fatty acids.

| Parameter | Recommendation |

| Dosage (Oral Gavage/IP) | 35 - 350 mg/kg body weight |

| Labeling Duration | 1 - 24 hours |

Safety and Toxicity:

Azido-functionalized fatty acids are generally considered to be of low toxicity in vivo. However, as with any experimental compound, it is crucial to monitor the animals for any adverse effects during the labeling period. Long-chain saturated fatty acids themselves have been studied for their in vivo effects, and at physiological concentrations, are not considered toxic[1][2][3].

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Mice with this compound

Materials:

-

This compound (15-APA)

-

Vehicle for administration (e.g., 0.5% Sodium Carboxymethylcellulose, corn oil, or ethanol)

-

Experimental animals (e.g., C57BL/6 mice)

-

Gavage needles or syringes for injection

Procedure:

-

Preparation of 15-APA Formulation:

-

For Oral Gavage: Prepare a homogenous suspension of 15-APA in 0.5% sodium carboxymethylcellulose.

-

For IP Injection: Dissolve 15-APA in a minimal amount of a biocompatible solvent like ethanol (B145695) and then dilute with sterile saline. Ensure the final ethanol concentration is non-toxic.

-

-

Administration:

-

Administer the prepared 15-APA formulation to the mice via the chosen route (oral gavage or IP injection).

-

-

Metabolic Labeling:

-

House the animals under standard conditions for the desired labeling period (e.g., 4-24 hours).

-

-

Tissue Harvesting:

-

At the end of the labeling period, euthanize the animals using an approved method.

-

Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

-